![molecular formula C5H6I2N2 B174330 4,5-diiodo-1,2-dimethyl-1H-imidazole CAS No. 13369-82-9](/img/structure/B174330.png)
4,5-diiodo-1,2-dimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diiodo-1,2-dimethyl-1H-imidazole is a heterocyclic compound with the molecular formula C5H6I2N2. This compound is characterized by the presence of two iodine atoms at the 4 and 5 positions and two methyl groups at the 1 and 2 positions on the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diiodo-1,2-dimethyl-1H-imidazole typically involves the iodination of 1,2-dimethylimidazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 5 positions of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diiodo-1,2-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4,5-Diiodo-1,2-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-diiodo-1,2-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. The compound may also interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
- 4,5-Diiodo-1-methyl-1H-imidazole
- 2,4-Diiodo-1-methyl-1H-imidazole
- 2,4,5-Triiodo-1-methylimidazole
Comparison: 4,5-Diiodo-1,2-dimethyl-1H-imidazole is unique due to the presence of two methyl groups at the 1 and 2 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets .
Biological Activity
4,5-Diiodo-1,2-dimethyl-1H-imidazole is a heterocyclic compound recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and pharmacology.
Chemical Structure and Synthesis
Chemical Formula: C5H6I2N2
IUPAC Name: 4,5-diiodo-1,2-dimethylimidazole
The compound features two iodine atoms at the 4 and 5 positions and two methyl groups at the 1 and 2 positions of the imidazole ring. The synthesis typically involves the iodination of 1,2-dimethylimidazole using iodine and an oxidizing agent under acidic conditions through electrophilic substitution . This method can be scaled for industrial production using continuous flow techniques to enhance yield and efficiency .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The iodine atoms facilitate halogen bonding, which can enhance binding affinity to biological targets such as enzymes and receptors. This interaction may influence several biochemical pathways, including those related to antimicrobial and anticancer effects .
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that imidazole compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial enzyme systems or membrane integrity .
Anticancer Potential
This compound has been evaluated for its cytotoxic effects against cancer cell lines. In a study on related compounds, it was noted that imidazole derivatives could induce apoptosis in cancer cells by targeting specific pathways . The compound's structural features contribute to its potential effectiveness as a chemotherapeutic agent.
Study on Cytotoxicity
In one study, derivatives of 4,5-diiodo-1H-imidazole were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death. This suggests potential for further development as an anticancer drug .
Anti-inflammatory Effects
Imidazole derivatives have also been explored for their anti-inflammatory properties. A recent investigation into similar compounds revealed significant anti-inflammatory activity comparable to established treatments such as diclofenac. This highlights the versatility of imidazole compounds in therapeutic applications beyond antimicrobial effects .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notable Features |
---|---|---|
This compound | Antimicrobial, Anticancer | Two iodine atoms enhance reactivity |
4,5-Diiodo-1-methyl-1H-imidazole | Anticancer | Similar structure but with one methyl group |
2,4-Diiodo-1-methyl-1H-imidazole | Antimicrobial | Different substitution pattern |
The comparison shows that while all these compounds share the imidazole core structure, variations in substituents significantly affect their biological activities.
Properties
IUPAC Name |
4,5-diiodo-1,2-dimethylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6I2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWINQZIAZVITSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6I2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394116 |
Source
|
Record name | 4,5-diiodo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-82-9 |
Source
|
Record name | 4,5-diiodo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.